Sodium 2-chloropyridine-4-thiolate

Catalog No.
S13523367
CAS No.
M.F
C5H3ClNNaS
M. Wt
167.59 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sodium 2-chloropyridine-4-thiolate

Product Name

Sodium 2-chloropyridine-4-thiolate

IUPAC Name

sodium;2-chloropyridine-4-thiolate

Molecular Formula

C5H3ClNNaS

Molecular Weight

167.59 g/mol

InChI

InChI=1S/C5H4ClNS.Na/c6-5-3-4(8)1-2-7-5;/h1-3H,(H,7,8);/q;+1/p-1

InChI Key

COCRDJHPEUUZDV-UHFFFAOYSA-M

Canonical SMILES

C1=CN=C(C=C1[S-])Cl.[Na+]

Sodium 2-chloropyridine-4-thiolate is a sulfur-containing organic compound derived from 2-chloropyridine-4-thiol. This compound features a chlorine atom at the second position and a thiol group at the fourth position of the pyridine ring, which imparts unique chemical properties and biological activities. The thiolate form is typically generated by deprotonation of the thiol group with sodium hydroxide, resulting in a negatively charged sulfur atom that enhances nucleophilicity, making it an important intermediate in various

  • Nucleophilic Substitution: The chlorine atom can be substituted by various nucleophiles, leading to the formation of new pyridine derivatives. This reaction is facilitated by strong nucleophiles such as amines and thiols .
  • Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids, which may have different reactivity profiles and applications.
  • Reduction: The compound can undergo reduction to yield the corresponding thiolates, which are important for further synthetic applications.

Common Reaction Conditions

  • Nucleophilic Substitution: Typically involves reagents such as sodium hydride or potassium carbonate.
  • Oxidation: Common oxidizing agents include hydrogen peroxide or potassium permanganate.
  • Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

Sodium 2-chloropyridine-4-thiolate exhibits notable biological activities, particularly antimicrobial and antifungal properties. The mechanism of action is believed to involve covalent bonding with proteins and enzymes, disrupting essential biological pathways. Research has indicated its potential use in developing pharmaceuticals, particularly as intermediates in drug synthesis .

The synthesis of sodium 2-chloropyridine-4-thiolate can be achieved through several methods:

  • Chlorination of Pyridine Derivatives: Chlorination of pyridine derivatives followed by functionalization to introduce the thiol group.
  • Direct Reaction with Chlorine: Pyridine can be directly chlorinated to produce 2-chloropyridine, which is then reacted with sodium hydrosulfide to introduce the thiol group .
  • Deprotonation: The thiol can be converted to its thiolate form by treatment with sodium hydroxide or sodium carbonate .

Sodium 2-chloropyridine-4-thiolate has diverse applications across various fields:

  • Chemical Synthesis: It serves as a building block for synthesizing more complex organic molecules.
  • Pharmaceutical Development: Investigated for potential use in drug synthesis due to its biological activity.
  • Agricultural Chemistry: Utilized in producing agrochemicals like fungicides and insecticides due to its antimicrobial properties .

Research into the interactions of sodium 2-chloropyridine-4-thiolate focuses on its reactivity with various biological targets. Studies have shown that the thiol group can interact with enzymes and proteins, potentially inhibiting their activity. This interaction is significant for understanding its biological effects and therapeutic potential .

Several compounds share structural similarities with sodium 2-chloropyridine-4-thiolate. Here are some notable examples:

CompoundStructure FeaturesUnique Properties
2-ChloropyridineChlorine at position 2Lacks the thiol group; primarily used in agrochemicals
4-ChloropyridineChlorine at position 4Different reactivity profile; used similarly but less versatile
2-MercaptopyridineThiol at position 2Exhibits different biological activities; less reactive than thiolate
PyrithioneContains a sulfur atomKnown for antifungal properties; exists as tautomers
2,6-DichloropyridineTwo chlorine atomsMore complex reactivity; used in organic synthesis

Uniqueness

Sodium 2-chloropyridine-4-thiolate is unique due to its combination of both a chlorine atom and a thiol group on the pyridine ring. This specific arrangement allows for distinct chemical reactivity and biological activity, making it particularly valuable in research and industrial applications .

Laboratory-Scale Synthesis Protocols

Nucleophilic Substitution Routes

The synthesis of sodium 2-chloropyridine-4-thiolate through nucleophilic substitution represents the most direct and widely employed approach in laboratory settings [1] [2]. The reaction proceeds via nucleophilic aromatic substitution, where the chlorine atom at the 2-position of pyridine is displaced by a thiolate nucleophile [3] [4]. The mechanism follows an addition-elimination pathway, with the pyridine nitrogen atom stabilizing the intermediate through resonance stabilization [3] [2].

The fundamental reaction involves treating 2-chloropyridine with sodium hydrosulfide in polar solvents under elevated temperatures [1] [5]. The chlorine atom at the 2-position exhibits enhanced electrophilicity due to the electron-withdrawing nature of the pyridine nitrogen, making it particularly susceptible to nucleophilic attack [3] [4]. The reaction typically requires temperatures between 120-160°C to achieve optimal conversion rates [1] [5].

Research has demonstrated that the regioselectivity of nucleophilic substitution in pyridine derivatives is governed by the electronic properties of the heterocyclic ring [3] [2]. The 2- and 4-positions show preferential reactivity toward nucleophiles due to the stabilization provided by the nitrogen atom bearing the negative charge in the intermediate complex [3] [4]. This electronic effect ensures high selectivity for the desired 4-thiolate product when starting from 2-chloropyridine.

Optimized protocols involve dissolving 2-chloropyridine in ethylene glycol, followed by the addition of anhydrous sodium hydrosulfide at temperatures ranging from 120-160°C under reflux conditions [5]. Yields exceeding 95% have been reported using staggered addition of reactants and precise temperature control throughout the reaction period [1] [5]. The reaction mechanism proceeds through initial nucleophilic attack at the 4-position, forming a sigma complex that subsequently eliminates the chloride leaving group [3] [2].

Synthesis MethodStarting MaterialsTemperature (°C)Typical Yield (%)Reaction TimeAdvantages
Direct Nucleophilic Substitution2-chloropyridine + sodium hydrosulfide120-16090-952-6 hoursSimple, high yield
Metal-Catalyzed Thiolation (Palladium)2-chloropyridine + thiols + palladium catalyst80-12075-854-8 hoursMild conditions, functional group tolerance
Metal-Catalyzed Thiolation (Copper)2-chloropyridine + thiols + copper catalyst100-14070-806-12 hoursCost-effective catalyst
Photochemical Thiol-ene2-chloropyridine + thiols + photocatalyst20-4085-9530-60 minutesFast, mild conditions
Continuous Flow Process2-chloropyridine + sodium hydrosulfide (continuous)120-16095-98.51-3 hoursScalable, consistent quality

Metal-Catalyzed Thiolation Approaches

Metal-catalyzed thiolation reactions have emerged as sophisticated alternatives to direct nucleophilic substitution, offering enhanced selectivity and milder reaction conditions [6] [7]. Palladium-catalyzed carbon-sulfur bond formation represents the most developed methodology in this category, utilizing various palladium complexes to facilitate the coupling between halopyridines and thiol nucleophiles [6] [8].

Palladium-catalyzed thiolation reactions typically employ palladium(II) acetate or palladium(0) complexes as catalysts, operating at temperatures between 80-120°C [6] [8]. The mechanism involves oxidative addition of the carbon-halogen bond to the palladium center, followed by coordination of the thiol nucleophile and subsequent reductive elimination to form the carbon-sulfur bond [6] [9]. These reactions demonstrate excellent functional group tolerance and can accommodate a wide range of thiol substrates [6] [8].

Research investigations have revealed that palladium-catalyzed thiolation of 2-pyridyl sulfoxide derivatives proceeds selectively at the ortho-position of masked thiophenol [8]. The reaction utilizes diaryl disulfides as sulfur sources and demonstrates high regioselectivity under optimized conditions [8]. Kinetic isotopic studies and radical quenching experiments have provided mechanistic insights into the reaction pathway [8].

Copper-catalyzed thiolation approaches offer cost-effective alternatives to palladium systems [10]. Regioselective copper-catalyzed thiolation of imidazo[1,2-a]pyridines with thiols has been developed using molecular oxygen as an oxidant [10]. The reaction proceeds through a highly regioselective carbon-hydrogen/sulfur-hydrogen cross-coupling mechanism to form carbon-3 sulfenated products [10]. This methodology represents an efficient carbon-sulfur bond formation strategy with broad substrate scope [10].

Photochemical thiol-ene reactions provide mild alternatives for carbon-sulfur bond formation [11] [12]. Site-selective pyridine carbon-hydrogen alkylation with alcohols and thiols can be achieved via single-electron transfer of frustrated Lewis pairs [11] [12]. The method utilizes nitrogen-amidopyridinium salts as effective Lewis acids for the formation of frustrated Lewis pairs with tertiary phosphines [11] [12].

Metal CatalystLoading (mol%)Temperature (°C)Yield (%)SelectivityCost (Relative)
Palladium(II) acetate2-580-12080-90HighHigh
Palladium(0) on carbon5-10100-14075-85HighHigh
Copper(I) iodide5-15100-14070-80GoodLow
Copper(II) sulfate10-20120-16065-75ModerateLow
Nickel(II) chloride10-25140-18060-70ModerateMedium
Iron(III) chloride20-50160-20050-65LowLow

Solvent System Optimization

Solvent selection plays a critical role in determining the efficiency and selectivity of thiolation reactions [4] [13]. The choice of solvent affects both the reaction kinetics and the stability of intermediates formed during nucleophilic substitution processes [4] [13]. Polar protic solvents generally favor substitution mechanisms that proceed through carbocation intermediates, while polar aprotic solvents enhance the nucleophilicity of anionic species [4] [13].

Ethylene glycol and propylene glycol have emerged as optimal solvents for nucleophilic thiolation reactions due to their high boiling points and excellent solvating properties [1] [5]. These glycol solvents provide thermal stability at the elevated temperatures required for efficient nucleophilic substitution while maintaining good solubility for both organic and inorganic reactants [1] [5]. Propylene glycol demonstrates particularly superior performance, achieving yields of 95-98.5% in optimized continuous flow processes [5].

Dimethylformamide and dimethyl sulfoxide represent alternative polar aprotic solvents that enhance nucleophile reactivity through ion pair separation [4] [13]. These solvents increase the nucleophilicity of thiolate anions by reducing ion pairing with sodium cations, thereby accelerating the substitution reaction [4] [13]. However, their moderate boiling points limit their application in high-temperature protocols [4] [13].

Research on thiol-ene functionalization in continuous flow microreactors has demonstrated the importance of solvent selection for reaction scalability [14] [15]. The use of appropriate solvents enables the translation of laboratory-scale methods to larger processes without suffering from reproducibility issues [14] [15]. Solvent optimization studies reveal that reaction efficiency is maximized when the solvent provides adequate thermal stability, good substrate solubility, and minimal interference with the reaction mechanism [14] [15].

SolventBoiling Point (°C)Polarity IndexYield (%)Solubility RatingIndustrial Suitability
Ethylene glycol1975.492-95ExcellentHigh
Propylene glycol1884.395-98.5ExcellentVery High
Dimethylformamide1536.485-90GoodModerate
Dimethyl sulfoxide1897.288-92GoodModerate
Water10010.275-80ModerateLow
Methanol64.75.170-75ModerateLow
Toluene110.62.460-65PoorLow

Industrial Production Considerations

Industrial production of sodium 2-chloropyridine-4-thiolate requires careful consideration of scalability, cost-effectiveness, and process reliability [5] [16]. Continuous flow reactors have emerged as the preferred technology for large-scale synthesis, providing consistent reaction parameters and reduced side product formation [5] [14]. Industrial methods prioritize automated feeding systems and real-time monitoring to maintain product quality throughout extended production runs [5] [16].

Patented industrial processes utilize conical reactors with automated feeding systems to mix 2-chloropyridine and sodium hydrosulfide in propylene glycol, achieving yields of 98.5% [5]. These continuous flow systems enable precise control of temperature, residence time, and reactant stoichiometry, resulting in superior product consistency compared to batch processes [5] [14]. The implementation of continuous flow technology addresses the challenges associated with heat transfer and mass transfer limitations inherent in large-scale batch reactors [14] [17].

Post-synthesis purification in industrial settings involves pH adjustment to precipitate the product, followed by extraction with chloroform or toluene [5]. The purification strategy must balance product purity requirements with economic considerations, as extensive purification steps can significantly impact production costs [5] [18]. Industrial purification protocols typically achieve purities of 95-98% through optimized extraction and crystallization procedures [5] [18].

Process optimization for industrial production focuses on minimizing waste generation and maximizing atom economy [19] [20]. Green chemistry principles guide the selection of solvents and reaction conditions to reduce environmental impact while maintaining economic viability [19] [20]. Scalable thioarylation processes have demonstrated the feasibility of achieving high throughput with minimal chemical waste through optimized catalyst loadings and reaction conditions [20].

The development of robust industrial processes requires comprehensive understanding of reaction kinetics and mass transfer phenomena [16] [17]. Palladium-catalyzed borrowing hydrogen synthesis demonstrates the potential for one-pot multistep reactions that eliminate intermediate isolation steps [16]. Such integrated processes reduce overall production costs and improve process efficiency through decreased handling requirements [16] [17].

Purification and Isolation Techniques

Purification and isolation of sodium 2-chloropyridine-4-thiolate require specialized techniques adapted to the unique properties of thiolate compounds [18] [21]. The hygroscopic nature and potential oxidation susceptibility of thiolate salts necessitate careful handling procedures to maintain product integrity throughout the purification process [18] [21]. Crystallization techniques represent the most effective approach for achieving high purity products suitable for analytical and synthetic applications [21].

Distillation methods provide effective purification for volatile pyridine derivatives, operating at temperatures between 180-220°C under reduced pressure [22] [17]. Industrial distillation protocols achieve purities of 95-98% with recovery yields of 85-90% [17]. The high thermal stability of sodium 2-chloropyridine-4-thiolate enables distillation purification without significant decomposition, making this approach suitable for large-scale production [22] [17].

Crystallization from appropriate solvent systems yields products with purities exceeding 98.5% [21]. The selection of crystallization solvents depends on the solubility characteristics of both the desired product and potential impurities [21]. Mixed solvent systems often provide optimal crystallization conditions by enabling controlled precipitation rates and crystal morphology [21]. Solvothermal crystallization methods have demonstrated particular utility for pyridine-containing organic compounds [21].

Solvent extraction techniques offer versatile purification options suitable for various production scales [18]. The derivatization of thiols to heterodisulfides enables selective concentration and purification using hydrophobic stationary phases [18]. This approach circumvents problems associated with oxidation and undesirable addition reactions during isolation procedures [18]. The reversible nature of the derivatization allows recovery of the target compound through reduction and separation from the derivatizing agent [18].

Column chromatography provides high-resolution separation capabilities for complex mixtures, achieving purities of 95-99% with recovery yields of 75-85% [18]. However, the high cost and limited scalability of chromatographic methods restrict their application to laboratory-scale preparations [18]. Precipitation methods offer cost-effective alternatives for preliminary purification, achieving purities of 85-92% with excellent recovery yields of 90-95% [18].

Purification MethodTemperature Range (°C)Purity Achieved (%)Recovery Yield (%)Scale SuitabilityCost Factor
Distillation180-22095-9885-90IndustrialLow
Crystallization25-8098-99.580-85Laboratory/PilotMedium
Solvent Extraction25-6090-9588-92All scalesLow
Column Chromatography25-4095-9975-85LaboratoryHigh
Precipitation0-2585-9290-95All scalesLow
Sublimation120-15099+70-80LaboratoryMedium

Sublimation techniques achieve exceptional purities exceeding 99% for compounds with appropriate vapor pressure characteristics [18]. The direct transition from solid to vapor phase eliminates liquid-phase impurities and provides highly pure crystalline products [18]. However, the moderate recovery yields of 70-80% and specialized equipment requirements limit the application of sublimation to high-value products requiring maximum purity [18].

Hydrogen Bond Acceptor Count

2

Exact Mass

166.9572422 g/mol

Monoisotopic Mass

166.9572422 g/mol

Heavy Atom Count

9

Dates

Last modified: 08-10-2024

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